

Spectroscopic Data of 2-Chloro-6-nitrophenol: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-6-nitrophenol

Cat. No.: B183082

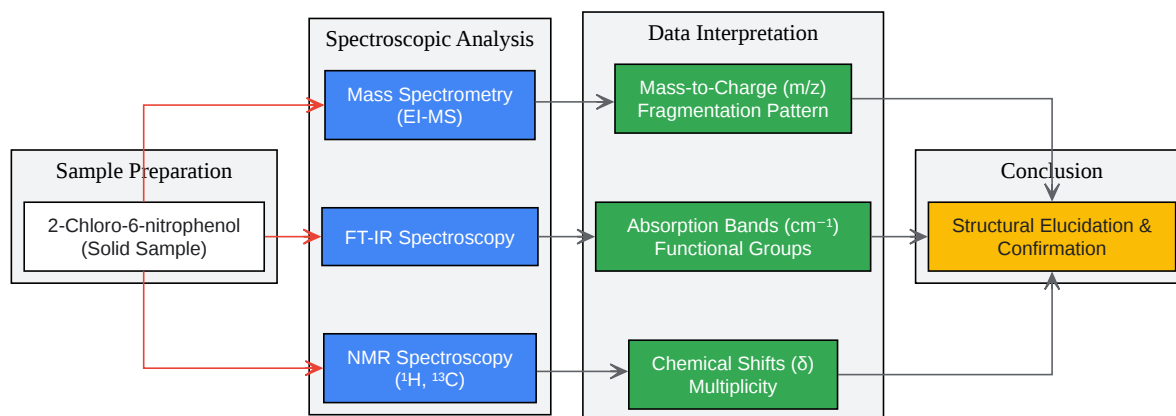
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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloro-6-nitrophenol** (CAS No. 603-86-1), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a comprehensive characterization of the molecule. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Analysis Workflow

The characterization of **2-Chloro-6-nitrophenol** involves a multi-faceted spectroscopic approach. The general workflow, from sample preparation to data analysis and final structure confirmation, is depicted in the diagram below. This integrated method ensures a thorough and accurate structural elucidation.



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A flowchart illustrating the spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of **2-Chloro-6-nitrophenol**.

¹H NMR Data

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring, and a broad signal for the hydroxyl proton.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
11.00	broad singlet	1H	OH
8.16	doublet	1H	H-3
7.70	doublet	1H	H-5
7.15	triplet	1H	H-4

¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum shows six distinct signals, one for each carbon atom in the molecule.

Chemical Shift (δ) ppm	Assignment
147.9	C-OH
138.8	C-NO ₂
133.5	C-4
125.0	C-5
122.2	C-3
121.2	C-Cl

Experimental Protocol: NMR

- Instrumentation: JEOL EX-270 Spectrometer
- Frequency: 270 MHz for ¹H NMR, 67.8 MHz for ¹³C NMR
- Solvent: Deuterated chloroform (CDCl₃)
- Reference: Tetramethylsilane (TMS) at 0.00 ppm
- Sample Preparation: A small amount of **2-Chloro-6-nitrophenol** was dissolved in CDCl₃ in a standard 5 mm NMR tube.

Infrared (IR) Spectroscopy

The FT-IR spectrum of **2-Chloro-6-nitrophenol** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3218	Strong, Broad	O-H stretch (phenolic)
1618	Strong	C=C stretch (aromatic)
1580	Strong	C=C stretch (aromatic)
1538	Strong	N-O asymmetric stretch (nitro group)
1472	Medium	C=C stretch (aromatic)
1350	Strong	N-O symmetric stretch (nitro group)
1297	Strong	C-O stretch (phenol)
1249	Medium	C-H in-plane bend
1152	Medium	C-H in-plane bend
853	Strong	C-H out-of-plane bend
793	Strong	C-Cl stretch
740	Medium	C-H out-of-plane bend

Experimental Protocol: IR

- Instrumentation: Not specified in the source data. A modern FT-IR spectrometer is assumed.
- Technique: KBr pellet method.
- Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder. The mixture was then pressed under high pressure to form a thin, transparent pellet through which the IR beam was passed.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) was used to determine the molecular weight and fragmentation pattern of the compound.

m/z	Relative Intensity (%)	Assignment
175	21.1	[M+2] ⁺ (due to ³⁷ Cl isotope)
173	63.2	[M] ⁺ (Molecular ion)
143	100.0	[M - NO] ⁺
127	26.3	[M - NO ₂] ⁺ or [M - H ₂ O - Cl] ⁺
99	94.7	[C ₅ H ₄ ClO] ⁺
73	57.9	[C ₆ H ₅] ⁺
63	100.0	[C ₅ H ₃] ⁺

Experimental Protocol: MS

- Instrumentation: Not specified in the source data. A standard mass spectrometer with an electron ionization source is assumed.
- Ionization Mode: Electron Ionization (EI)
- Ionization Energy: 70 eV (a standard value for EI-MS)
- Sample Introduction: The sample was likely introduced via a direct insertion probe or after separation by gas chromatography (GC). The solid sample is volatilized by heating in the ion source. The resulting gaseous molecules are then bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio.
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